1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione

Description

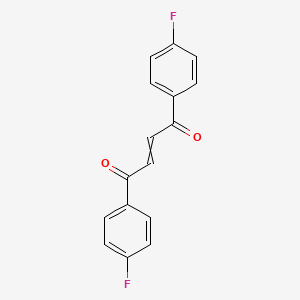

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUZAAMYHTYRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334286 | |

| Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25650-13-9 | |

| Record name | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Bis 4 Fluorophenyl but 2 Ene 1,4 Dione

Classical Approaches to 1,4-Diarylbut-2-ene-1,4-diones

Traditional methods for constructing the 1,4-diarylbut-2-ene-1,4-dione scaffold have long been established in the field of organic synthesis. These approaches typically involve condensation reactions or multi-step sequences starting from readily available precursors.

Condensation Reactions in 1,4-Dione Synthesis

Condensation reactions, particularly the Claisen-Schmidt condensation, represent a fundamental approach to forming the carbon-carbon bonds necessary for the but-2-ene-1,4-dione core. wikipedia.orgmedchemexpress.com This reaction involves the base- or acid-catalyzed reaction between an aldehyde and a ketone that possesses an α-hydrogen. wikipedia.org In the context of synthesizing 1,4-diaryl-1,4-diones, a related strategy, the Paal-Knorr synthesis, can be employed, which utilizes 1,4-dicarbonyl compounds to form five-membered heterocycles, indicating the accessibility of the 1,4-dione precursor. researchgate.netorgsyn.org

While a direct one-step synthesis of 1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione from two equivalents of a C2 synthon and one equivalent of a C2 synthon is not a standard Claisen-Schmidt reaction, variations and other condensation strategies can be envisioned. For instance, the self-condensation of a suitable 4-fluorophenyl-containing carbonyl compound or a crossed condensation between two different C2 synthons derived from 4-fluoroacetophenone and 4-fluorobenzaldehyde (B137897) could theoretically lead to the desired product, though such specific examples are not prominently reported. The synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones, is a very common application of the Claisen-Schmidt condensation and serves as a foundational reaction for building larger, related structures. sapub.orgnih.gov

Routes Involving Alpha-Haloacetophenones and Sulfinic Acid Salts

A more direct and well-documented classical route to (E)-1,4-diaryl-2-butene-1,4-diones involves a two-step process starting from α-haloacetophenones. Specifically, the synthesis of symmetrically and unsymmetrically substituted (E)-1,4-diaryl-2-butene-1,4-diones has been achieved with high yields. This method entails the nucleophilic substitution of an α-bromoacetophenone with a sodium arenesulfinate salt.

For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with a suitable sulfinic acid salt. The resulting β-ketosulfone can then be alkylated with another molecule of 2-bromo-1-(4-fluorophenyl)ethanone, followed by desulfonylation to yield the target enedione.

A representative procedure for the synthesis of related (E)-1,4-diaryl-2-butene-1,4-diones is as follows: A solution of sodium arenesulfinic acid salt in water is added to a solution of a substituted α-bromoacetophenone in dioxane at room temperature and stirred for one hour. The resulting β-ketosulfone is then reacted with a substituted α-bromoacetophenone in the presence of potassium carbonate in acetone (B3395972) at reflux for four hours to yield the final enedione.

Modern and Sustainable Synthetic Strategies

In recent years, a shift towards more environmentally benign and efficient synthetic methods has led to the exploration of alternative energy sources to drive chemical reactions. Ultrasound, microwave irradiation, and visible light have emerged as powerful tools in the synthesis of complex organic molecules, including 1,4-dione derivatives.

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and often allow for milder reaction conditions. mdpi.comnih.gov In the context of condensation reactions like the Claisen-Schmidt condensation, ultrasound has been successfully employed for the synthesis of chalcones, which are structurally related to the target enedione. orgsyn.orgmagritek.comresearchgate.net These reactions are often completed in significantly shorter times compared to conventional stirring methods. For example, the synthesis of various chalcone (B49325) derivatives under ultrasonic irradiation has been reported with good to excellent yields (70.0-94.0%). nih.gov

The synthesis of this compound via an ultrasound-assisted Claisen-Schmidt type condensation would likely involve reacting 4-fluoroacetophenone with a suitable carbonyl partner in the presence of a base under ultrasonic irradiation. The high-energy microenvironment created by acoustic cavitation can enhance the rate of both the initial condensation and the subsequent dehydration step.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Chalcone Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Ultrasound-Assisted | 15-20 min | Good to Excellent | asianpubs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical transformations. wikipedia.orgsapub.orgmagritek.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. wikipedia.orgredalyc.org The synthesis of chalcones and other related enediones has been successfully achieved using microwave-assisted Claisen-Schmidt condensations, often under solvent-free conditions. sapub.orgredalyc.org For instance, the synthesis of various chalcones using microwave irradiation has been reported with yields ranging from 79-95% in less than 2 minutes. redalyc.org

A plausible microwave-assisted synthesis of this compound would involve the reaction of 4-fluoroacetophenone and a suitable coupling partner, potentially under solvent-free conditions or with a high-boiling point solvent, in a dedicated microwave reactor. The rapid and efficient heating provided by microwaves can significantly accelerate the condensation and dehydration steps.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Chalcones

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Microwave-Assisted | 1-5 min | 78-92% | researchgate.net |

Visible-Light-Driven Methodologies for Z-Selective Enedione Formation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for a variety of organic transformations, including the selective formation of specific stereoisomers. nih.gov The synthesis of the thermodynamically less stable Z-isomer of enediones presents a synthetic challenge that can be addressed using visible-light-driven methodologies. researchgate.net These methods often rely on the E→Z isomerization of the more readily accessible E-isomer.

The Z-selective synthesis of this compound could potentially be achieved through the visible-light-mediated isomerization of its corresponding E-isomer. This process typically involves the use of a photosensitizer that, upon absorption of visible light, can transfer energy to the E-enedione, facilitating its conversion to the Z-isomer. While specific examples for the fluoro-substituted target compound are not widely reported, the general principle has been demonstrated for other 1,4-enediones. researchgate.net For instance, a visible-light-driven Z-selective synthesis of methylthio-substituted 1,4-enediones has been developed using Selectfluor™ as a promoter. researchgate.net

Table 3: Key Features of Visible-Light-Driven Z-Enedione Synthesis

| Feature | Description | Reference |

|---|---|---|

| Selectivity | Can be highly selective for the Z-isomer. | researchgate.net |

| Conditions | Typically mild, often at room temperature. | researchgate.net |

| Reagents | Often employs a photocatalyst and a light source (e.g., CFL or LED). | researchgate.net |

Catalytic Protocols in this compound Synthesis

The synthesis of 1,4-diaryl-2-butene-1,4-diones, including the specific fluorinated derivative, is significantly influenced by the choice of catalyst, which can dictate reaction pathways, efficiency, and stereochemical outcomes.

Role of Specific Catalysts (e.g., Selectfluor, Iodine) in Stereoselective Synthesis

While not always participating in the main bond-forming event of the butene-1,4-dione backbone, specific reagents like Selectfluor and iodine play crucial roles in related synthetic steps and in achieving stereoselectivity.

Selectfluor (F-TEDA-BF₄): This reagent is widely recognized as an electrophilic fluorinating agent. wikipedia.org Its primary application lies in the stereoselective introduction of fluorine into molecules. nih.gov In the context of complex synthesis, its utility can be multifaceted. Although a direct catalytic role for Selectfluor in the formation of the enedione chain of this compound is not prominently documented, its powerful oxidizing properties are well-established. nih.gov Selectfluor can act as a mediator or catalyst for various "fluorine-free" reactions, including oxidative transformations that could be leveraged in the synthesis of precursors. nih.gov

One notable reaction mediated by Selectfluor is oxidative iodination. nih.gov It can activate the iodine-iodine bond, facilitating electrophilic iodination, a key step in preparing certain organic intermediates. wikipedia.org This capability is significant as iodinated precursors are relevant in some synthetic routes to 1,4-enediones. Furthermore, the development of chiral fluorinating agents derived from the combination of Selectfluor with alkaloids demonstrates its importance in asymmetric synthesis, aiming to control the three-dimensional arrangement of atoms. illinois.edu

Iodine: Molecular iodine, often in conjunction with an oxidant, is a key component in halogenation reactions. In the synthesis of related 1,4-enedione structures, precursors such as α-iodoacetophenones are sometimes employed. arkat-usa.org The use of iodine is critical in regioselective iodination of aromatic compounds, a process that can be mediated by oxidants like Selectfluor. nih.gov This highlights a synergistic relationship where one catalyst prepares a substrate for another reaction. The synthesis of various aryl hypervalent iodine(III) compounds, which are versatile reagents, can be achieved from aryl iodides using Selectfluor, showcasing the foundational role of iodinated compounds. nih.gov

Transition Metal-Catalyzed Approaches (e.g., Platinum Complexes in Related Diyne Chemistry)

Transition metal catalysis offers powerful and versatile methods for constructing complex organic molecules, including dienes and their derivatives. nih.gov While specific examples detailing the use of platinum complexes for the direct synthesis of this compound from diynes are specialized, the principles of transition-metal-catalyzed functionalization of alkynes are well-established and provide a clear pathway for such transformations. acs.org

Catalytic functionalization of alkynes using transition metals provides direct access to stereochemically defined alkenes. acs.org These reactions can involve the coupling of various substrates, and recent advances have significantly broadened their scope. acs.org For instance, nickel-catalyzed reactions are used to synthesize 1,4-dienes, and cobalt complexes are employed in the hydroacylation of dienes. nih.gov Silver-mediated allylation of aryl alkenes has also been shown to produce 1,4-dienes with high regio- and stereoselectivity. researchgate.net

The conceptual framework for synthesizing the target enedione could involve the oxidation of a 1,4-bis(4-fluorophenyl)but-1-yne-3-ene or a related diyne precursor. Transition metal complexes, including those of platinum, are known to catalyze the oxidation of alkynes, which could potentially be adapted to form the desired 1,4-dione structure. Such methods are at the forefront of synthetic chemistry, aiming to build molecular complexity in a controlled manner.

Stereochemical Control in the Synthesis of 1,4-But-2-ene-1,4-diones (e.g., E/Z Isomerism)

The double bond in the but-2-ene-1,4-dione core gives rise to geometric isomerism, resulting in two possible stereoisomers: E (trans) and Z (cis). studymind.co.ukmasterorganicchemistry.com The spatial arrangement of the substituents around this double bond significantly impacts the molecule's properties. masterorganicchemistry.com

The synthesis of 1,4-diaryl-2-butene-1,4-diones typically yields the (E)-isomer as the major or exclusive product. arkat-usa.orgresearchgate.net This preference is due to the greater thermodynamic stability of the E configuration, where the bulky aryl groups are positioned on opposite sides of the double bond, minimizing steric hindrance. numberanalytics.com

Achieving stereochemical control to selectively produce the less stable (Z)-isomer is a significant synthetic challenge. researchgate.net However, strategies have been developed in related systems to influence the E/Z ratio:

Precursor Design: The choice of starting material can dictate the stereochemical outcome. In a copper-catalyzed synthesis of β,γ-unsaturated ketones, the use of a phenyldimethylsilyl-substituted 1,3-diene led to the (Z)-isomer, while a triisopropylsilyl-substituted diene yielded the (E)-isomer under similar conditions. nih.gov

Reagent Control: The reagents used in the reaction can direct the stereochemistry. For example, the reaction of aryl aldehydes with arylacetylenes in the presence of boron trichloride (B1173362) yields (E,Z)-dihalopentadienes, whereas using boron tribromide produces the (Z,Z)-isomers. researchgate.net

Catalytic Cross-Metathesis: While challenging, specialized molybdenum catalysts have been developed for the stereoselective synthesis of trisubstituted alkenes, demonstrating that catalyst selection is crucial for controlling kinetic E or Z selectivity. nih.gov

| Strategy | Controlling Factor | Outcome | Reference |

|---|---|---|---|

| Thermodynamic Control | Inherent stability | Favors (E)-isomer in 1,4-diaryl-2-butene-1,4-dione synthesis | arkat-usa.orgresearchgate.net |

| Precursor-Directed Synthesis | Nature of silyl (B83357) group on diene precursor | Selective formation of (E)- or (Z)-β,γ-unsaturated ketones | nih.gov |

| Reagent-Based Control | Choice of boron trihalide (BCl₃ vs. BBr₃) | Formation of different stereoisomers of dihalopentadienes | researchgate.net |

Exploration of Novel Precursors and Starting Materials

Research into the synthesis of this compound and related compounds has explored various precursors, moving from established methods to more innovative multicomponent reactions.

A well-documented and facile route involves a two-step process starting from α-haloacetophenones. arkat-usa.orgresearchgate.net In the case of the target molecule, this would begin with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

Established Two-Step Synthesis:

Formation of a β-ketosulfone: An α-haloacetophenone is reacted with a sulfinic acid sodium salt (e.g., sodium p-toluenesulfinate). arkat-usa.org

Alkylation and Desulfonylation: The resulting β-ketosulfone is then reacted with another molecule of an α-haloacetophenone in the presence of a base like potassium carbonate (K₂CO₃). This is followed by a desulfonylation step to yield the final (E)-1,4-diaryl-2-butene-1,4-dione. arkat-usa.org

Novel Precursors and Reactions:

Aryl Aldehydes and Aryl Acetylenes: A novel reaction employs aryl aldehydes and aryl acetylenes in the presence of boron trihalides. researchgate.net This approach generates 1,5-dihalo-1,4-pentadienes, which are structurally related precursors that could potentially be converted to the desired enedione. researchgate.net

Three-Component Reactions: Catalyst-free, three-component reactions in water provide a straightforward method to produce 1,4-diketone scaffolds. rsc.org This strategy involves the reaction of an alkylglyoxal, a 1,3-dicarbonyl compound, and a nucleophile, showcasing a move towards more atom-economical and environmentally benign syntheses. rsc.org

| Method | Primary Starting Materials | Key Intermediate | Reference |

|---|---|---|---|

| Two-Step Alkylative Desulfonylation | α-Haloacetophenones, Sulfinic acid sodium salts | β-Ketosulfone | arkat-usa.orgresearchgate.net |

| Boron Trihalide-Mediated Reaction | Aryl aldehydes, Aryl acetylenes | Dihalopentadiene | researchgate.net |

| Aqueous Three-Component Reaction | Alkylglyoxals, 1,3-Dicarbonyl compounds, Nucleophiles | Direct formation | rsc.org |

Chemical Reactivity and Transformational Chemistry of 1,4 Bis 4 Fluorophenyl but 2 Ene 1,4 Dione

Electrophilic and Nucleophilic Reaction Pathways

The electronic structure of 1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione provides distinct sites for both electrophilic and nucleophilic attacks. An electrophile, defined as an "electron seeker," will react with electron-rich portions of the molecule, while a nucleophile, a "nucleus seeker," donates an electron pair to an electron-deficient center. mhmedical.commasterorganicchemistry.com

Electrophilic Attack: The primary sites for electrophilic attack are the lone pairs of electrons on the two carbonyl oxygen atoms. libretexts.org Protonation or coordination with a Lewis acid at these oxygen atoms activates the carbonyl group, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The molecule presents two main electrophilic centers for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Carbonyl Carbons: These carbons are electron-deficient due to the high electronegativity of the adjacent oxygen atom. Attack at this site is termed a 1,2-addition. masterorganicchemistry.com

β-Carbons: The carbons of the double bond are also electrophilic due to the conjugation with the two electron-withdrawing carbonyl groups. Nucleophilic attack at the β-position is known as a conjugate addition, or 1,4-addition. masterorganicchemistry.comyoutube.com

The competition between 1,2-addition and 1,4-addition is a well-established principle in the chemistry of α,β-unsaturated carbonyl compounds. Generally, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor the faster 1,2-addition at the carbonyl carbon. masterorganicchemistry.comyoutube.com In contrast, "soft" nucleophiles, which include enolates, amines, thiols, and Gilman (cuprate) reagents, preferentially undergo the thermodynamically favored 1,4-addition. youtube.comyoutube.com

Addition Reactions to the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in this compound is a prime site for addition reactions, particularly with nucleophiles.

The Michael reaction is a specific and widely utilized form of 1,4-conjugate addition. wikipedia.org In this reaction, a nucleophile, known as the Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comwikipedia.org this compound serves as an effective Michael acceptor. Michael donors are typically stabilized carbanions, such as those derived from malonic esters, β-ketoesters, or other ketones, but can also include heteroatomic nucleophiles like amines (aza-Michael reaction) and thiols (thia-Michael reaction). wikipedia.orgresearchgate.net The reaction is synthetically valuable for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

| Michael Donor | Reagent/Conditions | Product Structure (General) |

|---|---|---|

| Diethyl malonate | Base (e.g., NaOEt) | Adduct with a malonic ester group attached to the β-carbon. |

| Cyclohexanone (B45756) | Base (e.g., LDA) | Adduct with a cyclohexanone enolate attached to the β-carbon. |

| Thiophenol | Base (e.g., Et3N) | Product of thia-Michael addition with a phenylthio group on the β-carbon. |

| Aniline | Weak acid or base catalyst | Product of aza-Michael addition with an anilino group on the β-carbon. |

The double bond of the enedione can undergo halogenation by reacting with elemental halogens such as chlorine (Cl₂) or bromine (Br₂). This type of reaction typically proceeds through a cyclic 'halonium' ion intermediate. masterorganicchemistry.com The subsequent attack by a halide ion occurs from the side opposite to the halonium ion, resulting in a stereoselective anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com Hydrohalogenation, the addition of a hydrogen halide (e.g., HBr), can also occur, though the regioselectivity can be influenced by the electronic effects of the carbonyl groups.

| Reagent | Solvent | Product Name |

|---|---|---|

| Bromine (Br₂) | Carbon tetrachloride (CCl₄) | (2R,3S)-2,3-Dibromo-1,4-bis(4-fluorophenyl)butane-1,4-dione (as a racemic mixture) |

| Chlorine (Cl₂) | Dichloromethane (B109758) (CH₂Cl₂) | (2R,3S)-2,3-Dichloro-1,4-bis(4-fluorophenyl)butane-1,4-dione (as a racemic mixture) |

Oxidation and Reduction Processes

The oxidation state of the molecule can be altered through reactions targeting the double bond or the carbonyl groups.

Oxidation: The enedione system is relatively oxidized. Further oxidation is possible at the double bond, for instance, through epoxidation with a peroxy acid to yield a diepoxide, or through oxidative cleavage with ozone (ozonolysis) to break the carbon-carbon double bond and form corresponding carbonyl-containing fragments. Conversely, 1,4-enediones can be synthesized via the palladium-catalyzed aerobic oxidative dehydrogenation of saturated ketones. organic-chemistry.org

Reduction: Both the alkene and the ketone functionalities are susceptible to reduction under various conditions. The choice of reducing agent determines the outcome. wikipedia.org

Conjugate Reduction: Reagents can be chosen to selectively reduce the carbon-carbon double bond, leaving the carbonyl groups intact. This 1,4-reduction yields the corresponding saturated diketone, 1,4-bis(4-fluorophenyl)butane-1,4-dione. organic-chemistry.org

Carbonyl Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone groups to secondary alcohols. Depending on the conditions, this can occur with or without concurrent reduction of the double bond.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forceful conditions, can reduce both the double bond and the carbonyl groups to yield the saturated diol, 1,4-bis(4-fluorophenyl)butane-1,4-diol. wikipedia.org

| Reagent/Conditions | Functionality Reduced | Major Product |

|---|---|---|

| H₂ / Pd/C (mild conditions) | C=C double bond | 1,4-Bis(4-fluorophenyl)butane-1,4-dione |

| Sodium borohydride (NaBH₄) | C=O carbonyl groups | 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-diol |

| Lithium aluminum hydride (LiAlH₄) | C=C and C=O groups | 1,4-Bis(4-fluorophenyl)butane-1,4-diol |

Derivatization via Carbonyl Group Transformations

The two carbonyl groups in this compound can undergo a wide array of condensation and addition reactions characteristic of ketones, allowing for extensive derivatization. These reactions are crucial for identifying carbonyl compounds and for synthesizing more complex molecular architectures. A common analytical method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives that can be analyzed via HPLC. nih.govepa.gov

| Reagent | Product Functional Group | Product Name |

|---|---|---|

| Hydroxylamine hydrochloride (NH₂OH·HCl) | Dioxime | This compound dioxime |

| 2,4-Dinitrophenylhydrazine (DNPH) | Bis(2,4-dinitrophenylhydrazone) | This compound bis(2,4-dinitrophenylhydrazone) |

| Ethylene glycol / H⁺ catalyst | Bis(ketal) | Product with two dioxolane rings protecting the carbonyls. |

| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | Diene | Product of Wittig reaction converting both C=O to C=CH₂. |

Radical Reaction Mechanisms Involving Related Diones

In addition to ionic pathways, the carbon-carbon double bond of the enedione system can participate in free-radical reactions. libretexts.org These reactions are typically initiated by heat, light, or a chemical radical initiator (e.g., AIBN). libretexts.org Radical reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The general mechanism involves three key stages:

Initiation: A radical initiator generates a reactive radical species (R•).

Propagation: The radical (R•) adds to one of the β-carbons of the enedione double bond. This addition breaks the π-bond and forms a new C-R bond, generating a new, more stable radical intermediate on the α-carbon, which is stabilized by the adjacent carbonyl group. This new radical can then react with another molecule, propagating the chain.

Termination: The reaction ceases when two radical species combine. libretexts.org

Radical additions to alkenes are synthetically useful; for example, the thiol-ene reaction involves the radical addition of a thiol (R-SH) across a double bond. youtube.com Modern synthetic methods also employ transition metal catalysis or photoredox catalysis to generate radicals and control their reactivity, enabling complex transformations under mild conditions. mdpi.commdpi.com

Rearrangement and Fragmentation Pathways of this compound

The study of the rearrangement and fragmentation pathways of this compound provides valuable insights into its chemical stability and reactivity under various conditions, such as mass spectrometry and photochemical activation. While specific detailed research exclusively on the rearrangement and fragmentation of this particular compound is limited, a comprehensive understanding can be constructed by examining the behavior of structurally similar α,β-unsaturated ketones, diarylbutenediones, and fluorinated aromatic compounds.

Fragmentation Pathways under Mass Spectrometry

The fragmentation of this compound upon electron ionization (EI) in a mass spectrometer can be predicted to follow several key pathways characteristic of α,β-unsaturated ketones and aromatic compounds. The molecular ion (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two fluorine atoms will be a key determinant in its fragmentation pattern.

A primary fragmentation event would likely involve the cleavage of the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of a 4-fluorobenzoyl cation. This is a common fragmentation pathway for aromatic ketones.

Another significant fragmentation pathway for similar chalcone-type structures involves the loss of the phenyl or substituted phenyl group. In this case, the loss of a 4-fluorophenyl radical would lead to a prominent fragment ion.

Cleavage of the butene chain itself can also occur. The loss of carbon monoxide (CO) is a well-documented fragmentation pathway for ketones. For 1,4-diones, sequential loss of two CO molecules is plausible.

The presence of fluorine can also lead to specific fragmentation patterns, including the loss of a fluorine atom or a molecule of hydrogen fluoride (B91410) (HF), although the latter is less common from an aromatic ring.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (approx.) |

| [C₁₆H₁₀F₂O₂]⁺˙ | Molecular Ion | 272.06 |

| [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123.02 |

| [C₉H₆FO₂]⁺ | M - C₇H₄F | 165.03 |

| [C₁₅H₁₀F₂O]⁺˙ | M - CO | 244.07 |

| [C₁₄H₁₀F₂]⁺˙ | M - 2CO | 216.07 |

| [C₆H₄F]⁺ | 4-Fluorophenyl cation | 95.03 |

Note: The m/z values are calculated based on the most common isotopes.

Photochemical Rearrangement Pathways

The but-2-ene-1,4-dione core of the molecule suggests that it can undergo various photochemical rearrangements, typical for enone systems. Upon absorption of UV light, the molecule can be excited to a singlet or triplet state, leading to different reaction pathways.

One of the most common photochemical reactions of enones is the [2+2] cycloaddition. In the case of this compound, an intramolecular [2+2] cycloaddition could potentially lead to the formation of a bicyclo[2.2.0]hexane derivative. Intermolecular [2+2] cycloadditions with other alkenes are also a possibility.

Another potential rearrangement is cis-trans isomerization around the carbon-carbon double bond. If the starting material is the (E)-isomer, irradiation could lead to the formation of the (Z)-isomer, and vice versa. This process often proceeds through a triplet excited state.

Rearrangements involving the aromatic rings are also conceivable. Photo-Fries rearrangement of the ester-like functionality (if any rearrangement forms such) or other radical-mediated cyclizations involving the aromatic rings could occur, although these are generally less common for this class of compounds compared to enone-specific reactions.

Table 2: Potential Photochemical Rearrangement Products of this compound

| Reaction Type | Starting Isomer | Potential Product(s) |

| Intramolecular [2+2] Cycloaddition | (E) or (Z) | Bicyclo[2.2.0]hexane derivative |

| Cis-Trans Isomerization | (E) | (Z)-1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione |

| Cis-Trans Isomerization | (Z) | (E)-1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione |

It is important to note that the specific pathways and the efficiency of these reactions would be highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers.

Synthesis and Exploration of Structural Analogs and Derivatives

Systematic Modification of Aryl Substituents on the 1,4-Dione Core

The synthesis of 1,4-diaryl-2-butene-1,4-diones, including the specific fluorine-substituted target compound, can be accomplished through various methods. A notable and facile two-step route involves the K₂CO₃ mediated alkylation of β-ketosulfones with α-haloacetophenones, which is followed by a desulfonylation step. arkat-usa.orgresearchgate.net This method is effective for producing both symmetrical and unsymmetrical (E)-1,4-diaryl-2-butene-1,4-diones in high yields. arkat-usa.orgresearchgate.net

A selection of synthesized analogs of the (E)-1,4-diaryl-2-butene-1,4-dione scaffold is presented below, demonstrating the variety of substituents that can be incorporated.

Table 1: Examples of Synthesized (E)-1,4-diaryl-2-butene-1,4-dione Analogs Data sourced from Chan et al., 2016. arkat-usa.org

| Compound Name | Aryl Group 1 (Ar) | Aryl Group 2 (Ar') | Yield (%) |

|---|---|---|---|

| 1,4-Bis(4-methoxyphenyl)but-2-ene-1,4-dione | 4-Methoxyphenyl | 4-Methoxyphenyl | 94 |

| 1-(4-Methoxyphenyl)-4-p-tolylbut-2-ene-1,4-dione | 4-Methoxyphenyl | p-Tolyl | 90 |

| 1-Biphenyl-4-yl-4-(4-methoxyphenyl)but-2-ene-1,4-dione | Biphenyl-4-yl | 4-Methoxyphenyl | 92 |

| 1-(2,5-Dimethoxyphenyl)-4-phenylbut-2-ene-1,4-dione | 2,5-Dimethoxyphenyl | Phenyl | 88 |

| 1-Naphthalen-2-yl-4-phenylbut-2-ene-1,4-dione | Naphthalen-2-yl | Phenyl | 86 |

| 1,4-Di-p-tolylbut-2-ene-1,4-dione | p-Tolyl | p-Tolyl | 91 |

The nature of the substituents on the aryl rings significantly influences the reactivity and physicochemical properties of the 1,4-dione core. These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution across the molecule. For instance, replacing the electron-withdrawing fluorine atoms with electron-donating groups like methoxy (B1213986) (-OCH₃) increases the electron density at the carbonyl carbons. This change can affect the molecule's reactivity towards nucleophiles and its potential in cyclization reactions. Quantitative descriptions of the electronic properties of aryl substituents are essential for establishing structure-activity relationships. nih.gov Parameters like Hammett constants (σ) are used to quantify the electron-donating or -withdrawing ability of substituents, allowing for the prediction of reaction rates and equilibria. nih.gov For example, the electronic properties of different regioisomers can vary significantly; the Hammett constant for a 2-pyridyl group is different from that of a 3-pyridyl or 4-pyridyl group, showcasing the electronic diversity achievable through substitution. nih.gov

Steric Effects: The size and spatial arrangement of substituents (steric bulk) can hinder or facilitate reaction pathways. researchgate.net Bulky substituents near the reactive carbonyl centers can impede the approach of other molecules, slowing down reaction rates. Conversely, steric strain can sometimes be relieved in a transition state, accelerating a reaction. Descriptors such as buried volume and Sterimol parameters are used to quantitatively describe the steric effects of substituents. nih.gov In the synthesis of complex molecules, steric hindrance can dictate the feasibility of a particular reaction step or influence the stereochemical outcome. researchgate.net

Structural Elaboration of the Butene Linker

Modifications to the central but-2-ene chain provide another avenue for creating derivatives with unique structural features and reactivity profiles.

The double bond in the butene linker allows for the existence of (E) (trans) and (Z) (cis) stereoisomers. The vast majority of synthetic methods reported for 1,4-diaryl-2-butene-1,4-diones yield the (E)-isomer exclusively or predominantly. arkat-usa.orgresearchgate.net This stereochemical preference is attributed to the greater thermodynamic stability of the (E) configuration, where the two bulky aryl-carbonyl groups are positioned on opposite sides of the double bond, minimizing steric repulsion.

The synthesis of the corresponding (Z)-isomers is more challenging. researchgate.net In general, (Z)-alkenes are thermodynamically less stable than their (E)-counterparts, and their preparation often requires specific stereoselective synthetic strategies. researchgate.netnist.gov The (Z)-isomer of 1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione would force the two fluorophenylcarbonyl groups into a cis orientation, leading to significant steric strain and making the molecule less stable than the (E)-isomer.

The butene linker itself can be functionalized. An unexpected but effective synthesis has been reported for the formation of 2,3-bis(methylthio)-1,4-di(het)arylbut-2-ene-1,4-diones. researchgate.net This reaction occurs when aryl methyl ketones are treated with α-oxodithioesters in the presence of a base (sodium hydride) and subsequently quenched with methyl iodide. researchgate.net This process introduces two methylthio (-SCH₃) groups onto the double bond of the butene core, transforming the enedione into a more electron-rich and structurally complex derivative. The proposed mechanism involves the formation of intermediates that allow for the sequential addition of the methylthio functionalities. researchgate.net These sulfur-containing derivatives can serve as precursors for other complex molecules, such as pyridazines. researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 1,4-enedione moiety is a valuable building block in synthetic organic chemistry, particularly for constructing heterocyclic rings. The two carbonyl groups are positioned to react with binucleophiles, leading to the formation of fused ring systems.

A classic and widely used reaction of 1,2-dicarbonyl compounds is their condensation with ortho-phenylenediamine (benzene-1,2-diamine) to form quinoxalines. arkat-usa.orgresearchgate.net This reaction is a cornerstone in heterocyclic chemistry due to its efficiency and the importance of the quinoxaline (B1680401) motif in pharmaceuticals and materials science. researchgate.net

In this reaction, the (E)-1,4-diaryl-2-butene-1,4-dione first undergoes an in-situ transformation (often oxidation or isomerization) to generate the corresponding 1,2-diketone (an α-diketone). This intermediate then readily reacts with ortho-phenylenediamine. The two amino groups of the diamine condense with the two carbonyl groups of the diketone, eliminating two molecules of water and forming the stable, aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. arkat-usa.orgresearchgate.net This provides a direct pathway from the enedione scaffold to substituted 2,3-diarylquinoxalines. For example, (E)-1-phenyl-4-p-tolylbut-2-ene-1,4-dione has been successfully used to synthesize the corresponding 2-phenyl-3-p-tolylquinoxaline. arkat-usa.org

Other Heterocycle Annulation Strategies

The 1,4-dicarbonyl framework inherent in this compound and its saturated analogue, 1,4-bis(4-fluorophenyl)butane-1,4-dione, serves as a versatile synthon for the construction of various heterocyclic ring systems. These annulation, or ring-forming, reactions typically involve condensation with dinucleophilic reagents, leading to the formation of five- and six-membered heterocycles.

One of the most prominent methods for converting 1,4-dicarbonyl compounds into five-membered aromatic heterocycles is the Paal-Knorr synthesis. wikipedia.org This reaction provides a valuable pathway to substituted pyrroles, furans, and thiophenes. wikipedia.orgresearchgate.net The specific heterocycle obtained is determined by the reagent used to effect the cyclization.

For the synthesis of pyrrole (B145914) derivatives, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. researchgate.netorganic-chemistry.org This process can be performed under neutral or weakly acidic conditions. organic-chemistry.org A one-pot method has been developed to synthesize 2,5-diaryl- and 1,2,5-triaryl-substituted pyrroles starting from (E)-1,4-diaryl-2-butene-1,4-diones. researchgate.net This domino reaction proceeds through a palladium-catalyzed transfer hydrogenation of the butene double bond to yield the saturated 1,4-diketone, which then undergoes the Paal-Knorr cyclization with ammonium (B1175870) formate (B1220265) or its analogues. researchgate.net

The synthesis of furans via the Paal-Knorr method requires an acid catalyst and the exclusion of amine reagents. wikipedia.orgorganic-chemistry.org The reaction proceeds by the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan (B31954) ring. wikipedia.orgorganic-chemistry.org

To produce thiophenes, 1,4-dicarbonyl compounds are treated with a sulfurizing agent. wikipedia.orgorganic-chemistry.org Reagents such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly employed for this transformation. organic-chemistry.orgorganic-chemistry.orgchemtube3d.com These reagents convert the ketone carbonyls into thioketones, which subsequently cyclize to form the stable aromatic thiophene (B33073) ring. organic-chemistry.orgchemtube3d.com Lawesson's reagent, in particular, is widely used for the thionation of various carbonyl groups to synthesize sulfur-containing heterocycles. nih.govresearchgate.net

Six-membered heterocyclic rings, specifically pyridazines, can also be synthesized from 1,4-dicarbonyl precursors. The reaction involves condensation with hydrazine (B178648) (H₂N-NH₂). wikipedia.orgchemtube3d.com When starting with an unsaturated precursor like an (E)-1,4-diaryl-2-butene-1,4-dione, the reaction with hydrazine first forms a dihydropyridazine (B8628806), which is then oxidized to the aromatic pyridazine. chemtube3d.com This two-step approach is often preferred to circumvent issues related to the geometry of the double bond in the starting material. chemtube3d.com

The following table summarizes these key annulation strategies.

Table 1: Heterocycle Annulation Strategies from 1,4-Dicarbonyl Precursors

| Target Heterocycle | Reagent(s) | Reaction Name/Type | Description |

| Pyrrole | Primary Amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis | Condensation of the 1,4-dicarbonyl with an amine or ammonia, typically under neutral or weakly acidic conditions, forms the five-membered nitrogen-containing ring. researchgate.netorganic-chemistry.org |

| Furan | Acid Catalyst (e.g., H₂SO₄, P₂O₅) | Paal-Knorr Furan Synthesis | Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound leads to the formation of the furan ring. wikipedia.orgorganic-chemistry.org |

| Thiophene | Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) | Paal-Knorr Thiophene Synthesis | The 1,4-dicarbonyl is treated with a sulfurizing agent, which converts the carbonyls to thiocarbonyls, followed by cyclization to yield the thiophene. organic-chemistry.orgchemtube3d.com |

| Pyridazine | Hydrazine (H₂N-NH₂) | Hydrazine Condensation | Reaction with hydrazine yields a six-membered di-nitrogen heterocycle. The reaction with an unsaturated 1,4-dione produces a dihydropyridazine intermediate that is subsequently oxidized. wikipedia.orgchemtube3d.com |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are invaluable for assigning the specific resonances to the corresponding nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and olefinic protons. Due to the symmetry in the molecule, a simplified spectrum is anticipated.

The aromatic protons on the two 4-fluorophenyl rings will appear as two sets of multiplets in the downfield region, typically between 7.0 and 8.2 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. The protons ortho to the fluorine atom will show coupling to the fluorine, resulting in a characteristic splitting pattern.

The two olefinic protons of the but-2-ene backbone are chemically equivalent and are expected to appear as a singlet in the region of 7.0 to 7.5 ppm. The exact chemical shift will be influenced by the geometry (E or Z) of the double bond. For the trans (E) isomer, the protons are typically more deshielded.

A representative, though not explicitly assigned, ¹H NMR data for a similar 1,4-diketone from a general synthesis procedure is reported as follows: ¹H NMR (400 MHz, CDCl₃) δ 8.03 (d, J = 7.0 Hz, 2H), 7.91 (td, J = 7.6, 1.9 Hz, 1H), 7.61 – 7.44 (m, 4H), 7.24 (td, J = 7.7, 1.3 Hz, 1H), 7.16 (dd, J = 11.3, 8.3 Hz, 1H), 3.46 (d, J = 1.9 Hz, 4H) echemi.com. This example illustrates the complexity and the region where the signals for the target compound would be expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to C=O) | ~8.1 | Multiplet |

| Aromatic H (ortho to F) | ~7.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, several distinct signals are expected.

The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 190-200 ppm. The olefinic carbons of the but-2-ene moiety are expected to resonate around 130-140 ppm. The aromatic carbons will show a range of chemical shifts. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to fluorine.

A general procedure for the synthesis of 1,4-diketones provides an example of the expected ¹³C NMR chemical shifts: ¹³C NMR (101 MHz, CDCl₃) δ 198.52, 197.03, 196.99, 163.43, 160.89, 136.79, 134.66, 134.57, 133.14, 130.73, 130.70, 128.61, 128.14, 125.42, 125.01, 124.47, 124.43, 116.84, 116.61, 37.46, 37.38, 32.60, 32.58 echemi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | ~195 |

| Olefinic C | ~135 |

| Aromatic C-F | ~165 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-CO | ~133 |

| Aromatic C (ortho to C=O) | ~131 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal will likely appear as a multiplet due to coupling with the aromatic protons. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -100 to -120 ppm relative to CFCl₃. For a similar compound, 2,3-bis(trifluoromethyl)-1-(4-fluorophenyl)prop-2-ene-1-ol, a signal for the 4-fluorophenyl group was detected in the ¹⁹F NMR spectrum, although the specific shift was not reported in the provided abstract nih.gov.

Two-Dimensional NMR Techniques (e.g., HETCOR, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in definitively assigning proton and carbon signals.

HETCOR/HSQC: This experiment would show correlations between directly bonded protons and carbons. For instance, it would link the olefinic proton signal to the olefinic carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC: This experiment reveals longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the olefinic protons and the carbonyl carbons, and between the aromatic protons ortho to the carbonyl group and the carbonyl carbon. These correlations would provide unequivocal evidence for the connectivity of the molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone, which is expected in the region of 1650-1680 cm⁻¹. The C=C stretching of the but-2-ene double bond would likely appear as a weaker band around 1620-1640 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration is expected in the range of 1250-1100 cm⁻¹. The out-of-plane C-H bending vibrations of the para-substituted benzene rings would appear in the 800-850 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (α,β-unsaturated ketone) | 1650-1680 | Strong |

| C=C (olefinic) | 1620-1640 | Medium-Weak |

| C=C (aromatic) | 1450-1600 | Medium |

| C-F (aromatic) | 1250-1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification. The molecular formula of this compound is C₁₆H₁₀F₂O₂, with a calculated molecular weight of approximately 272.25 g/mol epa.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 272. The fragmentation pattern would likely involve the characteristic cleavage of α,β-unsaturated ketones. A primary fragmentation pathway would be the loss of a 4-fluorobenzoyl radical ([C₇H₄FO]•), leading to a fragment ion at m/z 149. Another significant fragment would be the 4-fluorobenzoyl cation ([C₇H₄FO]⁺) itself at m/z 123. Further fragmentation of the aromatic ring could lead to the loss of CO, resulting in a C₆H₄F⁺ ion at m/z 95.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 272 | [M]⁺• |

| 149 | [M - C₇H₄FO]⁺ |

| 123 | [C₇H₄FO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete structural map of the molecule in the solid state.

The general methodology for obtaining a crystal structure involves several key steps:

Crystal Growth: Single crystals of suitable quality are paramount. For the chloro and bromo analogs, this was achieved by the slow evaporation of a saturated solution in a solvent such as dichloromethane (B109758) (DCM). researchgate.net A similar approach would be anticipated for the fluoro derivative.

Data Collection: A single crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area-detector) and irradiated with monochromatic X-rays (commonly Mo Kα radiation). nih.gov The crystal diffracts the X-rays, producing a pattern of reflections whose intensities are meticulously measured at a controlled temperature. nih.govresearchgate.net

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates. nih.gov

For the analogous chloro and bromo compounds, the molecules were found to sit on a center of inversion, meaning the asymmetric unit contains only half of the molecule. researchgate.netosti.gov The core enedione moiety [–C(=O)–CH=CH–(C=O)–] in the chloro analog is nearly planar. researchgate.net It is expected that this compound would adopt a similar trans-configuration across the central double bond with a high degree of planarity. The dihedral angle between the phenyl rings and the central enedione group is a key structural parameter, which was found to be 16.61(8)° for the chloro analog. researchgate.net A comparable value would be expected for the fluoro derivative, influenced by the electronic and steric effects of the fluorine atoms.

The table below summarizes the crystallographic data for the closely related chloro-analog, providing an example of the detailed structural information obtained from such an analysis.

| Parameter | (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione researchgate.net |

| Chemical Formula | C₁₆H₁₀Cl₂O₂ |

| Formula Weight | 305.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9358 (5) |

| b (Å) | 11.2335 (7) |

| c (Å) | 7.7476 (5) |

| β (°) | 108.016 (3) |

| Volume (ų) | 656.49 (7) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.544 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, these methods are indispensable for monitoring reaction progress, assessing the purity of the final product, and isolating the compound from byproducts and unreacted starting materials.

Thin Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective chromatographic technique used extensively in synthetic chemistry. It is primarily used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. In the synthesis of the analogous chloro- and bromo-diones, TLC on silica (B1680970) gel plates with dichloromethane (DCM) as the mobile phase was used to determine when the reaction was complete. researchgate.net A similar system would be employed for the fluoro derivative, where the compound's polarity, influenced by the two fluorine atoms and two carbonyl groups, would determine its retention factor (Rf) value.

Column Chromatography

For the purification of larger quantities of material, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. In the synthesis of similar (E)-1,4-diaryl-2-butene-1,4-diones, purification was achieved using column chromatography on silica gel with a hexane/ethyl acetate (B1210297) solvent gradient. arkat-usa.org This method effectively separates the desired enedione from other compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides high-resolution separations for both qualitative and quantitative analysis. It is the gold standard for assessing the purity of a final compound. An HPLC system forces a sample in a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The high pressure allows for the use of very small particle sizes for the stationary phase, which leads to a much higher separation efficiency.

For a compound like this compound, a reversed-phase HPLC method would typically be used. The presence of the aromatic rings and the conjugated system provides strong chromophores, making UV detection an ideal choice. The HPLC chromatogram of a pure sample would show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for precise quantification of purity. While specific HPLC methods for this exact compound are not detailed in the provided search results, methods for analyzing related fluorinated compounds often utilize acetonitrile (B52724) and water-based mobile phases. uni-giessen.de

The table below outlines the typical application of each chromatographic technique in the context of this compound.

| Technique | Application | Stationary Phase | Typical Mobile Phase (Eluent) | Detection Method |

| TLC | Reaction monitoring, rapid purity check | Silica gel on glass/aluminum | Dichloromethane or Hexane/Ethyl Acetate mixtures | UV light (254 nm) |

| Column Chromatography | Preparative isolation and purification | Silica gel | Gradient of Hexane/Ethyl Acetate | Collection and analysis of fractions (e.g., by TLC) |

| HPLC | High-resolution purity assessment, quantification | C18-bonded silica | Acetonitrile/Water or Methanol/Water mixtures | UV-Vis Detector |

Computational and Theoretical Investigations of 1,4 Bis 4 Fluorophenyl but 2 Ene 1,4 Dione and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of organic molecules. scirp.orgbohrium.comnih.gov For analogs of 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione, DFT calculations have been instrumental in elucidating their geometry, electronic structure, and spectroscopic features.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its reactivity. For 1,4-diaryl-2-ene-1,4-diones, the key conformational aspects include the planarity of the enone system and the rotational freedom of the aryl rings.

Influence of Substituents: The substitution pattern on the phenyl rings significantly influences the molecular geometry. In the case of this compound, the fluorine atoms at the para positions are not expected to introduce significant steric hindrance that would force the phenyl rings out of conjugation with the carbonyl groups. DFT optimizations on chlorinated chalcone (B49325) derivatives, performed at the B3LYP/6-31G* level of theory, have shown that the chalcone backbone remains largely planar, with variations in the dihedral angles of the substituted phenyl rings. scirp.org Similar planarity is anticipated for the fluorinated analog.

Optimized Geometrical Parameters (Analog Example): The following table presents representative optimized geometrical parameters for a chalcone analog, calculated using DFT. These parameters provide insight into the expected bond lengths and angles for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | ~1.23 |

| C=C | ~1.34 |

| C-C (single) | ~1.48 |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-F | ~1.35 |

| ∠(C-C=O) | ~120° |

| ∠(C=C-C) | ~122° |

| Note: Data is illustrative and based on typical values from DFT calculations on chalcone analogs. |

Electronic Structure Analysis

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity towards electrophiles and nucleophiles, respectively. In chalcone derivatives, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. analis.com.my For this compound, the HOMO is expected to have significant contributions from the π-system of the but-2-ene-1,4-dione core and the fluorophenyl rings. The LUMO is likely to be centered on the electron-deficient α,β-unsaturated ketone moieties.

Molecular Electrostatic Potential (MESP): MESP maps are valuable tools for visualizing the charge distribution in a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org The MESP surface of this compound is expected to show negative potential (red regions) around the carbonyl oxygen atoms, indicating their nucleophilic character. The fluorine atoms will also exhibit negative potential. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the phenyl rings and the carbonyl carbon atoms, highlighting their electrophilic nature. researchgate.netrsc.org The presence of fluorine atoms can influence the MESP of the aromatic ring, creating a more positive region on the ring itself, which can affect intermolecular interactions. researchgate.net

Electronic Properties of a Chalcone Analog (Illustrative Data):

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Note: These values are representative for a chalcone analog and would vary for this compound.

Spectroscopic Parameter Prediction

Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of DFT. mdpi.com For fluorinated organic compounds, accurate prediction of ¹⁹F NMR chemical shifts can be particularly challenging but highly informative. escholarship.orguni-muenchen.de The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly employed for this purpose. Studies have shown that for fluorinated aromatic compounds, specific scaling factors may be necessary to achieve good agreement between computed and experimental shifts. escholarship.org For this compound, DFT calculations could predict the chemical shifts of the fluorine, carbon, and hydrogen atoms, which would be invaluable for its characterization. The chemical shift of the fluorine atom would be particularly sensitive to the electronic environment and the molecule's conformation.

Predicted ¹⁹F NMR Chemical Shift (Hypothetical Example):

| Compound | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| 1-(4-Fluorophenyl)ethanone | -105.6 | -104.8 |

| This compound | N/A | (Predicted value would be here) |

Note: The experimental value for the analog is from literature, while the calculated value is illustrative of the expected accuracy.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, including the identification of transition states and intermediates. acs.org For this compound, computational studies can shed light on both its synthesis and its subsequent reactions.

The synthesis of (E)-1,4-diaryl-2-butene-1,4-diones has been achieved through various methods, including the Knoevenagel condensation followed by oxidation, and palladium-catalyzed coupling reactions. researchgate.net Computational studies on related reactions, such as the Morita-Baylis-Hillman reaction, have detailed the reaction mechanism, including the formation of enolate intermediates. nih.gov Similarly, the mechanism of phosphine- and amine-catalyzed cycloadditions of enones has been investigated using DFT, revealing the factors that control the reaction pathway. acs.org

For this compound, a plausible synthetic route involves the reaction of a suitable precursor with 4-fluorobenzaldehyde (B137897). Computational modeling of this reaction could identify the key transition states, determine the activation energies, and explain the observed stereoselectivity. Furthermore, the reactions of the dione (B5365651) itself, such as its use as a Michael acceptor or a dienophile in Diels-Alder reactions, could be mechanistically elucidated through computational analysis.

Analysis of Non-Covalent Interactions within Molecular Structures

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and crystal packing of organic molecules. nih.govyoutube.com For this compound, both intramolecular and intermolecular non-covalent interactions are expected to play a significant role.

The fluorine atoms can participate in various non-covalent interactions, including weak hydrogen bonds with C-H donors and halogen bonds. mdpi.comrsc.org The electron-rich π-systems of the fluorophenyl rings can engage in π-π stacking interactions, which are often a dominant feature in the crystal packing of aromatic compounds. The carbonyl groups can also act as hydrogen bond acceptors.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to identify and characterize these weak interactions. nih.gov Hirshfeld surface analysis is another powerful method for visualizing and quantifying intermolecular contacts in crystal structures. nih.gov For analogs of this compound, these methods have been used to understand how intermolecular interactions direct the crystal packing. nih.gov

Quantum Chemical Structure–Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.netnih.gov Quantum chemical descriptors, derived from computational calculations, are often used in QSAR models due to their ability to capture the electronic and steric properties of molecules.

For chalcone derivatives, which are analogs of this compound, numerous QSAR studies have been conducted to understand their various biological activities, including antimicrobial and anticancer effects. nih.govacs.org Key quantum chemical descriptors used in these studies include:

HOMO and LUMO energies: Related to the molecule's ability to donate or accept electrons. researchgate.net

Molecular polarizability: Indicates the ease with which the electron cloud can be distorted.

Global reactivity descriptors: Such as chemical hardness, softness, and electrophilicity, which are derived from HOMO and LUMO energies. scirp.org

These descriptors help to build predictive models that can guide the design of new, more potent or efficient compounds. For this compound, QSAR studies could be employed to predict its reactivity in various chemical transformations or to screen for potential biological activities.

Applications in Advanced Organic Synthesis and Materials Precursors

Role as a Versatile Building Block in Multi-Step Synthesis

The chemical architecture of 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione, characterized by multiple reactive sites, establishes it as a highly versatile building block in multi-step organic synthesis. The electron-deficient nature of the double bond, a consequence of conjugation with two carbonyl groups, makes it an excellent Michael acceptor. This reactivity allows for the conjugate addition of a wide range of nucleophiles, thereby facilitating the construction of more complex carbon skeletons.

Furthermore, the alkene moiety can participate in various cycloaddition reactions. A notable example is the Diels-Alder reaction, where the ene-dione can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This [4+2] cycloaddition is a powerful tool for creating polycyclic systems with a high degree of stereocontrol. The presence of electron-withdrawing carbonyl groups on the dienophile enhances the reaction rate and selectivity.

The carbonyl groups themselves offer another avenue for synthetic transformations. They can undergo nucleophilic attack by organometallic reagents or be converted into other functional groups, further expanding the synthetic utility of this compound. The strategic combination of these reactive sites allows for its incorporation into complex, multi-step synthetic sequences aimed at the preparation of diverse molecular targets.

Precursor for Complex Organic Structures

The utility of this compound extends to its role as a direct precursor for a variety of complex and often biologically relevant organic structures. One of the most prominent applications of 1,4-dicarbonyl compounds is in the synthesis of five-membered heterocycles through the Paal-Knorr synthesis. nih.gov

By reacting this compound (after reduction of the double bond to the corresponding 1,4-diketone) with appropriate reagents, a range of substituted heterocycles can be efficiently prepared:

Furans: Acid-catalyzed dehydration of the 1,4-diketone leads to the formation of 2,5-bis(4-fluorophenyl)furan.

Pyrroles: Condensation with primary amines or ammonia (B1221849) yields the corresponding N-substituted or N-unsubstituted 2,5-bis(4-fluorophenyl)pyrroles.

Thiophenes: Reaction with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide provides 2,5-bis(4-fluorophenyl)thiophene.

Beyond simple heterocycles, this compound can be a starting point for more intricate molecular architectures. For instance, 1,4-diarylbutane-1,4-diones have been used to synthesize 2,5-diarylselenophenes by reaction with Woollins' reagent. nih.gov This demonstrates the potential to create a variety of heterocyclic systems containing different heteroatoms. The general reactivity of 1,4-dicarbonyl compounds as precursors to cyclopentenones and butenolides further underscores the versatility of this starting material. nih.govresearchgate.netresearchgate.net

The following table summarizes the types of heterocyclic compounds that can be synthesized from 1,4-diaryl-1,4-dicarbonyl precursors.

| Precursor Class | Reagent | Resulting Heterocycle |

| 1,4-Diketone | Acid (e.g., H₂SO₄) | Furan (B31954) |

| 1,4-Diketone | Primary Amine (R-NH₂) | Pyrrole (B145914) |

| 1,4-Diketone | Phosphorus Pentasulfide (P₄S₁₀) | Thiophene (B33073) |

| 1,4-Diketone | Woollins' Reagent | Selenophene |

Utility in Catalyst Development (e.g., Ligand Synthesis)

Fluorinated β-diketones are a well-established class of ligands in coordination chemistry and catalysis. mdpi.comnih.gov The electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of the resulting metal complexes, which in turn can modulate their catalytic activity, stability, and selectivity. The 1,4-dicarbonyl moiety of this compound can be synthetically manipulated to form multidentate ligands.

For example, the dione (B5365651) can be a precursor to fluorinated bis(β-diketone) ligands. nih.gov These ligands can chelate to a variety of metal centers, creating stable complexes. The fluorine substituents on the phenyl rings can enhance the Lewis acidity of the metal center, which can be beneficial in a range of catalytic transformations.

Furthermore, the 1,4-dicarbonyl structure is a key starting point for the synthesis of certain N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands in modern catalysis. While direct synthesis from the unsaturated dione is less common, its saturated analogue can, in principle, be converted to a diamine, which is a direct precursor to the imidazolinium salt required for NHC generation. The presence of fluorine atoms on the N-aryl substituents of the resulting NHC can tune its electronic properties, which is a known strategy for optimizing catalyst performance. acs.org

Integration into Polymeric or Supramolecular Architectures (Focus on Synthetic Methodologies)

The structure of this compound makes it an interesting candidate for the synthesis of novel polymers and supramolecular materials. The presence of two aromatic rings and a central conjugated system suggests that it could be used as a monomer in polymerization reactions or as a building block for self-assembling systems.

Polymer Synthesis:

The dicarbonyl functionality opens up possibilities for polycondensation reactions. For instance, it could potentially react with dihydrazides to form polypyrazoles or with other difunctional nucleophiles to create novel polymer backbones. The rigidity of the monomer unit would likely lead to polymers with high thermal stability and potentially interesting electronic properties. The fluorine atoms can enhance inter-chain interactions and influence the packing of the polymer chains, which can affect the material's bulk properties. rsc.org

Supramolecular Architectures:

The planarity of the central ene-dione system, coupled with the fluorinated phenyl rings, provides features conducive to self-assembly. Fluorinated organic molecules are known to participate in specific non-covalent interactions, including π-π stacking and halogen bonding, which can drive the formation of ordered supramolecular structures. rsc.orgcapes.gov.br The self-assembly of such fluorinated enediones could lead to the formation of nanofibers, gels, or liquid crystalline phases. nih.gov

Moreover, the dicarbonyl groups can act as hydrogen bond acceptors, allowing for the formation of co-crystals or coordination polymers when combined with suitable hydrogen bond donors or metal ions. rsc.orgnih.govmdpi.com The directionality of these non-covalent interactions could be exploited to control the dimensionality and topology of the resulting supramolecular assemblies.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Atom-Economical Synthetic Routes

The classical synthesis of 1,4-enediones often involves multi-step procedures that may lack efficiency and generate significant waste. The development of greener and more atom-economical routes to 1,4-bis(4-fluorophenyl)but-2-ene-1,4-dione is a critical future research direction.

Current synthetic strategies for related chalcones and enediones provide a roadmap for this endeavor. For instance, solvent-free grinding methods have proven effective for the Claisen-Schmidt condensation, a key reaction in chalcone (B49325) synthesis, offering high yields and reduced environmental impact. researchgate.netingentaconnect.com Exploring the applicability of such mechanochemical approaches to the synthesis of this compound from appropriate precursors could lead to a more sustainable manufacturing process.

Another promising avenue is the direct oxidative dehydrogenation of the corresponding saturated 1,4-butanedione. A recently developed palladium-catalyzed method using molecular oxygen as the sole oxidant for the synthesis of 1,4-enediones represents a significant step towards atom- and step-economy. acs.org Adapting this methodology for the fluoro-substituted derivative would be a valuable pursuit.

| Synthetic Strategy | Potential Advantages | Key Research Question |

| Solvent-free Grinding | Reduced solvent waste, potentially faster reaction times, operational simplicity. | Can this method be efficiently applied to the large-scale synthesis of this compound? |

| Catalytic Aerobic Dehydrogenation | Use of a green oxidant (O2), high atom economy, direct conversion from a saturated precursor. | What are the optimal catalyst and reaction conditions for the dehydrogenation of 1,4-bis(4-fluorophenyl)butane-1,4-dione? |

| Micellar Catalysis | Use of water as a solvent, potential for rate enhancement, environmentally benign. acs.org | Can micellar systems effectively promote the synthesis and what is the influence of surfactant type? acs.org |

Exploration of New Reactivity Modes and Transformation Pathways

The reactivity of the α,β-unsaturated dicarbonyl moiety in this compound is ripe for further exploration. While its role as a precursor to heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr cyclization is established for related 1,4-diketones, the influence of the fluorophenyl groups on this and other transformations is not fully understood. nih.govresearchgate.net

Future research should focus on uncovering novel reactivity patterns. For example, the photoexcited states of related nitroarenes have been shown to induce ozone-like oxidative cleavage of alkenes. domainex.co.uk Investigating the photochemical reactivity of this compound could unveil new synthetic transformations.

Furthermore, its potential as a dienophile in Diels-Alder reactions or as a Michael acceptor with a wider range of nucleophiles warrants systematic investigation. The electron-withdrawing nature of the fluorophenyl groups is expected to enhance its reactivity in these contexts.

Investigation of Stereoselective Syntheses beyond E/Z Isomers

The central carbon-carbon double bond in this compound gives rise to E and Z geometrical isomers. doubtnut.com While methods to control this aspect of stereochemistry are important, the exploration of stereoselective reactions at other positions of the molecule presents a more complex and rewarding challenge.

For instance, the development of catalytic asymmetric methods for the conjugate addition of nucleophiles to the enedione system would provide access to chiral derivatives with high enantiomeric purity. Similarly, stereoselective reduction of one or both carbonyl groups could lead to chiral diols, which are valuable building blocks. The principles of stereoselective functionalization, as demonstrated in the synthesis of complex molecules like thionucleosides, could serve as an inspiration for this field. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly powerful tool for predicting chemical reactivity and guiding synthetic efforts. jstar-research.com For this compound, advanced computational modeling can provide invaluable insights.

Future research should leverage computational methods to: